Acridine, 9-cyclohexylamino-
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Overview
Description
Acridine, 9-cyclohexylamino- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine derivatives have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of acridine derivatives, including acridine, 9-cyclohexylamino-, typically involves the condensation of appropriate 9-aminoacridine derivatives with various reagents. One common method is the condensation of 9-aminoacridine with cyclohexylamine in the presence of a suitable catalyst . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acridine, 9-cyclohexylamino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acridine, 9-cyclohexylamino- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other acridine derivatives . In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and antiviral activities . Acridine derivatives are also used as fluorescent materials for the visualization of biomolecules and in laser technologies .
Mechanism of Action
The mechanism of action of acridine, 9-cyclohexylamino- involves its interaction with biological targets, such as DNA and enzymes. Acridine derivatives are known to act as DNA intercalators, inserting themselves between DNA base pairs and disrupting the normal function of DNA . This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . Acridine derivatives also inhibit enzymes like topoisomerase and telomerase, which are involved in DNA replication and maintenance .
Comparison with Similar Compounds
Acridine, 9-cyclohexylamino- is unique among acridine derivatives due to its specific substitution with a cyclohexylamino group. Similar compounds include other 9-substituted acridine derivatives, such as 9-aminoacridine, 9-methylaminoacridine, and 9-ethylaminoacridine . These compounds share similar chemical properties and biological activities but differ in their specific substituents and resulting effects .
Properties
CAS No. |
64046-83-9 |
---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-cyclohexylacridin-9-amine |
InChI |
InChI=1S/C19H20N2/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h4-7,10-14H,1-3,8-9H2,(H,20,21) |
InChI Key |
QGQNYQWNUGSMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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